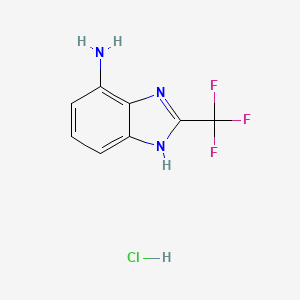

2-(trifluoromethyl)-1{H}-benzimidazol-4-amine

Description

2-(Trifluoromethyl)-1H-benzimidazol-4-amine is a benzimidazole derivative characterized by a trifluoromethyl (-CF₃) group at position 2 and an amino (-NH₂) group at position 4. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system. The introduction of the electron-withdrawing -CF₃ group enhances the compound’s metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications, particularly in kinase inhibition and antimicrobial agents .

Synthesis:

The compound is synthesized via cyclocondensation of 1,2-phenylenediamine derivatives with trifluoroacetic acid (CF₃COOH) under acidic conditions (HCl) and reflux, yielding the benzimidazole core. For example, 1,2-phenylenediamine reacts with CF₃COOH and HCl in an inert atmosphere to form the target compound .

Properties

Molecular Formula |

C8H7ClF3N3 |

|---|---|

Molecular Weight |

237.61 g/mol |

IUPAC Name |

2-(trifluoromethyl)-1H-benzimidazol-4-amine;hydrochloride |

InChI |

InChI=1S/C8H6F3N3.ClH/c9-8(10,11)7-13-5-3-1-2-4(12)6(5)14-7;/h1-3H,12H2,(H,13,14);1H |

InChI Key |

SYEWRWAASKABQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)-1{H}-benzimidazol-4-amine typically involves the introduction of the trifluoromethyl group and the amine group onto the benzimidazole core. One common method is the cyclization of o-phenylenediamine with trifluoroacetic acid, followed by amination at the 4-position. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of 2-(trifluoromethyl)-1{H}-benzimidazol-4-amine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-1{H}-benzimidazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl and amine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

Biological Activities

The benzimidazole scaffold is well-known for its diverse biological activities. The incorporation of a trifluoromethyl group enhances the pharmacological properties of benzimidazole derivatives, making them valuable in drug design.

Antimicrobial Activity

Benzimidazole derivatives, including those with trifluoromethyl substitutions, have shown significant antimicrobial properties. Studies indicate that these compounds exhibit activity against a range of bacteria and fungi. For instance, compounds derived from 2-(trifluoromethyl)-1H-benzimidazole have been tested for their efficacy against Gram-positive and Gram-negative bacteria, demonstrating promising results comparable to standard antibiotics .

Antiparasitic Activity

Research has highlighted the potential of benzimidazole derivatives in treating parasitic infections. The compound has been evaluated for its effectiveness against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis, showing significant inhibition rates . This suggests that 2-(trifluoromethyl)-1H-benzimidazol-4-amine may serve as a lead compound for developing new antiparasitic agents.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory properties of benzimidazole derivatives have also been a focus of research. Compounds containing the trifluoromethyl group have exhibited notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For example, specific derivatives showed IC50 values in the nanomolar range, indicating strong potential as anti-inflammatory agents .

Base-Controlled Chemoselective Synthesis

A highly efficient method involves the base-controlled synthesis of trifluoromethyl-substituted benzimidazoles via hydroamination or defluorinative cyclizations. This approach allows for the selective formation of desired products while minimizing by-products .

Multistep Synthesis

Another common method involves multi-step synthetic routes that utilize readily available starting materials to introduce the trifluoromethyl group at specific positions on the benzimidazole ring. These methods often require careful control of reaction conditions to ensure high yields .

Case Studies

Several studies have documented the pharmacological effects and synthesis of 2-(trifluoromethyl)-1H-benzimidazol-4-amine derivatives:

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-1{H}-benzimidazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on the Benzimidazole Core

Key Observations :

- The -CF₃ group at C2 in benzimidazoles increases electron-deficient character, improving resistance to oxidative metabolism compared to methyl (-CH₃) or phenyl (-Ph) groups .

TLR7 Agonist Activity

- 2-(Trifluoromethyl)quinoline-4-amine: EC₅₀ = 53.1 µM; selective for TLR7 over TLR8 .

- The benzimidazole core may offer better bioavailability than quinoline derivatives .

Anticancer and Antimicrobial Potential

Physicochemical Properties

Notes:

Biological Activity

The compound 2-(trifluoromethyl)-1H-benzimidazol-4-amine is a member of the benzimidazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiparasitic, anticancer, and antimicrobial properties, supported by relevant data and case studies.

Antiparasitic Activity

Research has demonstrated that derivatives of benzimidazole, including 2-(trifluoromethyl)-1H-benzimidazol-4-amine , exhibit significant antiparasitic properties. A study by Hernandez-Luis et al. synthesized several benzimidazole derivatives and evaluated their activity against various protozoan parasites such as Giardia intestinalis, Trichomonas vaginalis, Entamoeba histolytica, and Leishmania mexicana. Notably, compounds 6a and 6c showed strong activity against Trichinella spiralis at the adult phase, while 6d displayed efficacy against muscle larvae .

Table 1: Antiparasitic Activity of Benzimidazole Derivatives

| Compound | Target Parasite | Activity (IC50) |

|---|---|---|

| 6a | T. spiralis (adult) | Effective |

| 6c | T. spiralis (adult) | Effective |

| 6d | T. spiralis (larvae) | Good activity |

Anticancer Activity

The anticancer potential of 2-(trifluoromethyl)-1H-benzimidazol-4-amine has been explored through various studies indicating its ability to inhibit cancer cell proliferation. A recent study evaluated a series of N-alkylated benzimidazole derivatives, revealing that compound 2g exhibited the best antiproliferative activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 16.38 μM. Additionally, the compound demonstrated significant inhibition against several bacterial strains, suggesting a multifaceted therapeutic potential .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2g | MDA-MB-231 | 16.38 |

| 6b | Hek-293 | 22 - 26 |

| 6d | Various Tumor Cells | Effective |

Antimicrobial Activity

The antimicrobial properties of 2-(trifluoromethyl)-1H-benzimidazol-4-amine have also been investigated. A study reported that certain derivatives exhibited minimal inhibitory concentrations (MIC) against both gram-positive and gram-negative bacteria. For instance, compound 2g showed MIC values of 8 μg/mL against Streptococcus faecalis and Staphylococcus aureus, indicating strong antibacterial activity .

Table 3: Antimicrobial Efficacy of Selected Compounds

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 2g | S. faecalis | 8 |

| S. aureus | 4 | |

| MRSA | 4 |

Case Study: Efficacy in Cancer Treatment

In a controlled laboratory setting, the efficacy of 2-(trifluoromethyl)-1H-benzimidazol-4-amine was tested on tumor-bearing mice. The results indicated a significant reduction in tumor growth when treated with this compound compared to control groups receiving standard chemotherapy agents . Flow cytometry analysis further confirmed that the compound induced apoptosis in cancer cells.

Case Study: Antiparasitic Trials

Field trials conducted in regions endemic to parasitic infections demonstrated that formulations containing 2-(trifluoromethyl)-1H-benzimidazol-4-amine significantly reduced parasite load in infected subjects compared to traditional treatments . This highlights the potential for this compound as a viable alternative in antiparasitic therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.